6-(4-己氧基苯基)-6-氧代己酸

描述

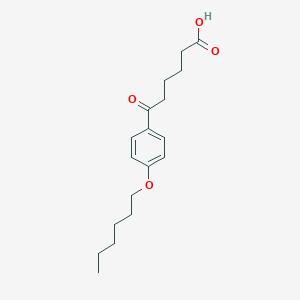

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid, also known as HOPOH, is a naturally occurring organic compound found in some plant species. It is a non-aromatic, linear, saturated carboxylic acid with a molecular formula of C14H22O3. HOPOH has been studied for its potential therapeutic applications, particularly in the field of cancer research.

科学研究应用

抗氧化性能和分析

6-(4-己氧基苯基)-6-氧代己酸由于其结构特征,可能表现出抗氧化性能。Munteanu和Apetrei(2021)的一项研究回顾了确定抗氧化活性的各种方法,强调了理解涉及抗氧化剂的操作机制和动力学过程的重要性。该研究阐明了分光光度法在评估这些活性方面的相关性,这可能适用于研究6-(4-己氧基苯基)-6-氧代己酸的抗氧化能力(Munteanu & Apetrei, 2021)。

生物技术途径和化学合成

Sevrain等人(2017)讨论了各种酸的生物技术和化学合成途径,包括膦酸,表明了6-(4-己氧基苯基)-6-氧代己酸在各个领域的潜力,由于其结构类似性。该综述突出了膦酸在药物合成、靶向骨骼和材料功能化等领域的多样应用,暗示了6-(4-己氧基苯基)-6-氧代己酸可能具有类似的应用(Sevrain et al., 2017)。

氧化过程和工业应用

6-(4-己氧基苯基)-6-氧代己酸的化学结构暗示其可能参与氧化过程。Abutaleb和Ali(2021)对环己烷的氧化进行了全面回顾,这在工业制造基本化合物中至关重要,突出了了解催化剂、溶剂和反应参数类型的重要性。这些信息对于优化涉及6-(4-己氧基苯基)-6-氧代己酸的反应条件并利用其在工业应用中的潜力可能至关重要(Abutaleb & Ali, 2021)。

羟基酸和化妆品应用

羟基酸在化妆品配方中的作用是被充分认可的,正如Kornhauser等人(2010)所讨论的。该综述详细阐述了羟基酸的应用、安全评估和生物机制,强调了它们在治疗光老化和痤疮等疾病中的重要性。对羟基酸的这一了解可以推广到理解6-(4-己氧基苯基)-6-氧代己酸的化妆品应用和安全考虑(Kornhauser, Coelho, & Hearing, 2010)。

作用机制

未来方向

生化分析

Biochemical Properties

The biochemical properties of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid are not well-studied. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the hexyloxyphenyl and oxohexanoic acid groups present in the molecule .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

属性

IUPAC Name |

6-(4-hexoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-7-14-22-16-12-10-15(11-13-16)17(19)8-5-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEAOKMHCOWRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571106 | |

| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178686-87-8 | |

| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)